Ethyl isobutyl sulfide
Overview
Description
Ethyl isobutyl sulfide is an organic compound with the molecular formula C6H14S. It is a sulfide, which means it contains a sulfur atom bonded to two alkyl groups. This compound is known for its distinct odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isobutyl sulfide can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-methylpropane with ethanethiol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol and requires heating for about 0.5 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl isobutyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involving this compound often use halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated sulfides
Scientific Research Applications
Ethyl isobutyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain industrial chemicals
Mechanism of Action
The mechanism of action of ethyl isobutyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound is the primary site of reactivity. The compound can form sulfoxides or sulfones through the transfer of oxygen atoms from oxidizing agents. In reduction reactions, the sulfur atom is reduced to form thiols. The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .
Comparison with Similar Compounds
- Methyl isobutyl sulfide
- Propyl isobutyl sulfide
- Butyl isobutyl sulfide
Comparison: this compound is unique due to its specific alkyl groups attached to the sulfur atom. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, density, and reactivity. For instance, mthis compound has a lower boiling point and different reactivity patterns due to the presence of a methyl group instead of an ethyl group .
Properties
IUPAC Name |
1-ethylsulfanyl-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRKGXWQBSPXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333926 | |
Record name | Ethyl isobutyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-45-2 | |
Record name | Ethyl isobutyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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